molecular formula C64H100O31 B7888208 SoyasaponinAA

SoyasaponinAA

Cat. No. B7888208
M. Wt: 1365.5 g/mol
InChI Key: KBGJRGWLUHSDLW-HCOXMXEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SoyasaponinAA is a natural product found in Glycine max with data available.

Scientific Research Applications

  • Anti-Obesity Effects : Soyasaponins Aa and Ab can inhibit adipocyte differentiation and reduce lipid accumulation in 3T3-L1 adipocytes, indicating potential anti-obesity effects (Yang et al., 2015).

  • Antioxidant Activities : In vitro studies on HepG2 cells show that soyasaponins, including Soyasaponin Aa, demonstrate dose-dependent antioxidant activities, potentially offering protective effects against oxidative stress (Zhu et al., 2017).

  • Plant and Human Health Benefits : Soyasaponins are notable for their roles in plant defense and potential therapeutic applications in human health, including immunological effects (Yates et al., 2021).

  • Diverse Biological Functions : Soyasaponins, including Soyasaponin AA, have been recognized for anti-inflammatory, antimutagenic, anticarcinogenic, antimicrobial, and cardio-protective activities, suggesting their use in functional foods (Guang et al., 2014).

  • Adjuvant in Vaccines : Some soyasaponins show promise as vaccine adjuvants, enhancing immune responses with lower haemolytic effects, indicating their potential in vaccine development (Qiao et al., 2014).

  • Colon Cancer Chemoprevention : Certain soyasaponins exhibit anti-carcinogenic activity against colon cancer cells, suggesting their role as dietary chemopreventive agents (Gurfinkel & Rao, 2003).

  • Reduction of Fat Accumulation : Studies on mice show that soyasaponins A and B can reduce fat depositions and plasma lipids in high fat-fed models, indicating potential benefits in obesity management (Singh & Manjappara, 2016).

  • Isolation and Purification Methods : Advances in methods for isolating and purifying different soyasaponins from soy hypocotyls enhance the potential for research and application of these compounds (Zhao et al., 2012).

  • Bioactive Properties : Soyasaponins, including Soyasaponin AA, possess specific bioactive properties like modulating cell cycle and inducing apoptosis in cancer cells, underlining their potential in cancer therapy (Zhang & Popovich, 2009).

  • Pharmacological Potential : Soyasaponins are recognized for extensive biological activities and pharmacological values, suggesting their use as resources for new drug development (Qian et al., 1999).

  • Inhibition of Virus Replication : Soyasaponin II, closely related to Soyasaponin AA, has shown antiviral activities against herpes simplex virus type 1 and other viruses, indicating potential in antiviral therapy (Hayashi et al., 1997).

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H100O31/c1-25(68)85-33-23-84-56(50(87-27(3)70)46(33)86-26(2)69)91-45-30(71)22-83-54(44(45)79)95-52-51(80)59(4,5)19-29-28-11-12-35-61(7)15-14-36(62(8,24-67)34(61)13-16-64(35,10)63(28,9)18-17-60(29,52)6)90-58-49(42(77)41(76)47(92-58)53(81)82)94-57-48(40(75)38(73)32(21-66)89-57)93-55-43(78)39(74)37(72)31(20-65)88-55/h11,29-52,54-58,65-67,71-80H,12-24H2,1-10H3,(H,81,82)/t29-,30-,31+,32+,33+,34+,35+,36-,37+,38-,39-,40-,41-,42-,43+,44+,45-,46-,47-,48+,49+,50+,51-,52+,54-,55-,56-,57-,58+,60+,61-,62+,63+,64+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGJRGWLUHSDLW-HCOXMXEYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@H]2[C@H](CO[C@H]([C@@H]2O)O[C@@H]3[C@@H](C(C[C@@H]4[C@]3(CC[C@@]5(C4=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C)C)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H100O31
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317435
Record name Soyasaponin Aa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SoyasaponinAA

CAS RN

117230-33-8
Record name Soyasaponin Aa
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117230-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soyasaponin Aa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.